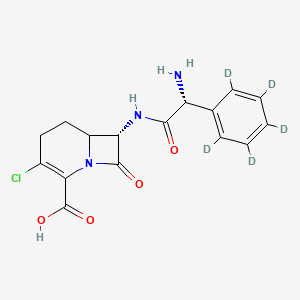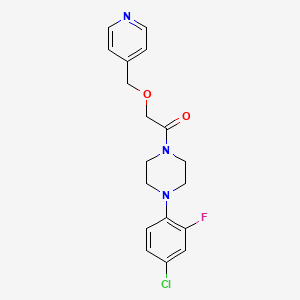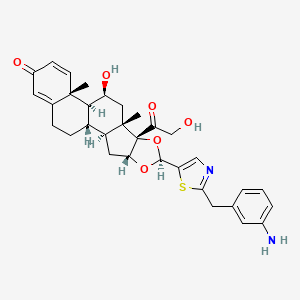
ent-Pazufloxacin-d4 (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Pazufloxacin-d4 (mesylate): is a deuterium-labeled form of ent-Pazufloxacin, which is the R-enantiomer of Pazufloxacin. This compound is a fluoroquinolone antibiotic and is primarily used in scientific research. The deuterium labeling makes it particularly useful for various analytical and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Pazufloxacin-d4 (mesylate) involves the incorporation of deuterium atoms into the molecular structure of ent-Pazufloxacin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of ent-Pazufloxacin-d4 (mesylate) is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Pazufloxacin-d4 (mesylate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ent-Pazufloxacin-d4 (mesylate) may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
ent-Pazufloxacin-d4 (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Pazufloxacin and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Pazufloxacin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pazufloxacin.
Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms
Wirkmechanismus
The primary mechanism of action of ent-Pazufloxacin-d4 (mesylate) involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, ent-Pazufloxacin-d4 (mesylate) effectively prevents bacterial cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Pazufloxacin: The non-deuterated form of the compound.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: ent-Pazufloxacin-d4 (mesylate) is unique due to its deuterium labeling, which makes it particularly useful for analytical and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various research applications .
Eigenschaften
Molekularformel |
C17H19FN2O7S |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI-Schlüssel |
UDHGFPATQWQARM-CEGXQLDXSA-N |
Isomerische SMILES |
[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




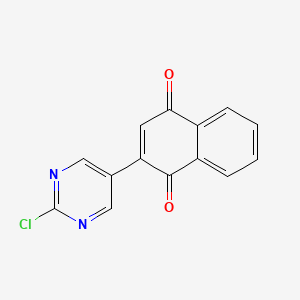


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)
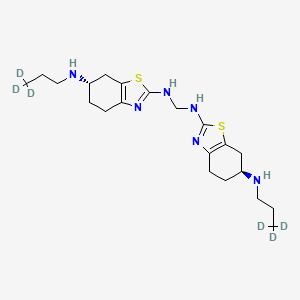
![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)
